molecular formula C13H15NO5 B2982520 4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 2060360-78-1

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B2982520
CAS No.: 2060360-78-1
M. Wt: 265.265
InChI Key: APBFLZCZNMPAAL-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a carboxylic acid group and a methoxyethyl side chain. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile to form the benzoxazepine ring.

    Introduction of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as 2-methoxyethyl chloride, under basic conditions.

    Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the ketone functionality and the carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The methoxyethyl side chain and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide: This compound is similar in structure but contains a carboxamide group instead of a carboxylic acid group.

    4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.

Uniqueness

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-5-4-14-7-10-6-9(13(16)17)2-3-11(10)19-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFLZCZNMPAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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